molecular formula C18H28N2 B13960131 N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine

N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine

Cat. No.: B13960131
M. Wt: 272.4 g/mol
InChI Key: KWOIIZFEINVPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine is a complex organic compound that features a cyclopropane ring attached to a piperidine ring, which is further substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidine, which is then reacted with a suitable propylating agent to introduce the propyl group. The final step involves the cyclopropanation of the resulting intermediate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

N-[3-(1-benzylpiperidin-2-yl)propyl]cyclopropanamine

InChI

InChI=1S/C18H28N2/c1-2-7-16(8-3-1)15-20-14-5-4-9-18(20)10-6-13-19-17-11-12-17/h1-3,7-8,17-19H,4-6,9-15H2

InChI Key

KWOIIZFEINVPKC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCCNC2CC2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.